Product packaging for Lithium pyridine-2-carboxylate(Cat. No.:CAS No. 59908-45-1)

Lithium pyridine-2-carboxylate

Cat. No.: B15177177
CAS No.: 59908-45-1
M. Wt: 129.1 g/mol
InChI Key: VTCJSSWWQRJTKQ-UHFFFAOYSA-M
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Description

Contextualization within Pyridine (B92270) Carboxylate and Organolithium Chemistry

The chemistry of lithium pyridine-2-carboxylate is best understood by first considering its constituent parts: the pyridine carboxylate anion and the lithium cation.

Pyridine Carboxylic Acids are a class of organic compounds that are monocarboxylic acid derivatives of pyridine. wikipedia.org They are isomeric, with the carboxylic acid group attached at position 2 (picolinic acid), 3 (nicotinic acid), or 4 (isonicotinic acid). wikipedia.org The parent acid of the compound , pyridine-2-carboxylic acid (picolinic acid), has the chemical formula C₆H₅NO₂. wikipedia.orgnist.gov The presence of both the electron-withdrawing carboxylic acid group and the electron-deficient pyridine ring gives these molecules unique electronic properties and reactivity. The pyridine ring's relatively electron-deficient nature makes it susceptible to nucleophilic attack, often at the C2 and C4 positions. ambeed.com

Organolithium Chemistry involves organometallic compounds that contain a direct carbon-lithium bond. These reagents, such as butyllithium (B86547) and phenyllithium, are highly reactive, functioning as powerful bases and nucleophiles in organic synthesis. fiveable.meorganicchemistrydata.org Their utility extends to reactions with carboxylic acids. Typically, the addition of two equivalents of an organolithium reagent to a carboxylic acid results in the formation of a ketone after an acidic workup. masterorganicchemistry.com The first step is a simple acid-base reaction where the strongly basic organolithium deprotonates the carboxylic acid, forming a lithium carboxylate salt and a hydrocarbon. masterorganicchemistry.com This initial deprotonation is a key step in the formation of this compound from its parent acid using an organolithium reagent.

The formation of this compound thus involves the neutralization of pyridine-2-carboxylic acid. The resulting salt combines the coordination capabilities of the pyridine carboxylate ligand with the properties of the lithium cation.

Scope and Significance of Academic Research on this compound

Academic research into this compound and related compounds spans several distinct areas, primarily focusing on coordination chemistry and potential applications in materials science and biology.

The coordination chemistry of the lithium(I) ion is an active field of research, as its flexible coordination numbers (typically 4 to 6) allow for the formation of diverse coordination polymers, or metal-organic frameworks (MOFs), when combined with multidentate ligands. iaea.org Pyridine carboxylic acids are excellent examples of such ligands because they can coordinate to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. iaea.orgacs.org Research has demonstrated the synthesis of coordination polymers using various transition metals and pyridine carboxylate linkers, which can result in 2D or 3D structures with interesting magnetic or catalytic properties. acs.orgnih.govrsc.org Studies on lithium(I) ion coordination with various azine carboxylic acids, including pyridine derivatives, have revealed the formation of polymeric structures with complex topologies. iaea.org

Beyond structural chemistry, there is significant interest in the potential biological and pharmaceutical applications of this compound. ontosight.ai This interest stems from the known biological activities of both its components. Lithium salts are well-established in medicine for their mood-stabilizing effects. nih.govresearchgate.netnih.gov The pyridine-2-carboxylate moiety, or picolinate (B1231196), has also been investigated for its own potential antibacterial and anti-inflammatory properties. ontosight.ai Research is ongoing to explore the neuroprotective effects and potential use of this compound in drug delivery systems. ontosight.ai Furthermore, derivatives of pyridine dicarboxylic acids have been synthesized and studied as potential inhibitors of enzymes such as human aspartate/asparagine-β-hydroxylase. nih.gov

Picolinic acid, the conjugate acid of the picolinate ligand, is also utilized as a matrix for analyzing nucleotides in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4LiNO2 B15177177 Lithium pyridine-2-carboxylate CAS No. 59908-45-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59908-45-1

Molecular Formula

C6H4LiNO2

Molecular Weight

129.1 g/mol

IUPAC Name

lithium;pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

VTCJSSWWQRJTKQ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=NC(=C1)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Lithium Pyridine 2 Carboxylate

Directed Lithiation Strategies for Pyridine-2-carboxylic Acid Precursors

Directed ortho-metalation (DoM) is a key technique for the synthesis of substituted aromatic and heteroaromatic compounds. baranlab.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. clockss.org The DMG, typically a Lewis basic functional group, coordinates to the lithium reagent, thereby directing the deprotonation to a specific adjacent site. baranlab.org

Regioselective Deprotonation with Organolithium Reagents

The regioselective deprotonation of pyridine (B92270) rings is a crucial step in the synthesis of specifically substituted pyridine derivatives. The inherent electron-deficient nature of the pyridine ring can sometimes lead to competitive nucleophilic addition of the organolithium reagent to the C=N bond. clockss.orgharvard.edu

To circumvent the issue of nucleophilic addition to the pyridine ring, hindered lithiating reagents are often utilized. clockss.org Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are sterically bulky bases that favor deprotonation (hydrogen-lithium exchange) over addition. clockss.orguwindsor.ca The use of these reagents, particularly at low temperatures, allows for the clean generation of ortho-lithiated pyridine intermediates. clockss.org For instance, the directed lithiation of pyridine-2-carboxylic acid has been successfully achieved using a combination of n-butyllithium (n-BuLi) and LTMP. clockss.org Similarly, 2-chloropyridine (B119429) can be lithiated at the 3-position using LTMP or LDA. clockss.org

The choice of solvent and reaction temperature plays a critical role in the success of directed lithiation reactions. These reactions are typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) at low temperatures, often -78 °C. clockss.orgnih.gov THF, being a polar coordinating solvent, can deaggregate the organolithium reagents, which often exist as aggregates in solution, thereby increasing their basicity and reactivity. baranlab.orguwindsor.camt.com The influence of the solvent can be significant; for example, the nature of the ion pairs (contact vs. solvent-separated) can be affected by the coordinating ability of the solvent (DME > THF > Et2O), which in turn can influence the reaction outcome. nih.gov Low temperatures are crucial to control the reactivity of the highly reactive organolithium species and to prevent undesirable side reactions. clockss.orgnih.gov

Table 1: Common Solvents and Temperatures in Pyridine Lithiation

SolventTypical Temperature RangeKey Characteristics
Tetrahydrofuran (THF)-78 °C to 0 °CGood coordinating solvent, deaggregates organolithium reagents. baranlab.orguwindsor.ca
Diethyl Ether (Et2O)-78 °C to room temperatureLess polar than THF, can influence selectivity. uwindsor.canih.gov

This table is based on information from multiple sources. baranlab.orguwindsor.canih.gov

In the directed lithiation of pyridine derivatives, the directing metalating group (DMG) is paramount in controlling the regioselectivity of the deprotonation. clockss.org The DMG functions by coordinating with the lithium reagent, bringing the base into close proximity to the ortho-proton, facilitating its abstraction. clockss.orgbaranlab.org For pyridine-2-carboxylic acid, the carboxylate group, formed in situ by deprotonation with one equivalent of base, acts as the DMG. clockss.orgacs.org The lithiation then occurs at the 3-position. The effectiveness of a DMG is related to its ability to coordinate the lithium cation. baranlab.org The carboxylate group is an effective director for ortho-lithiation. acs.org

Table 2: Examples of Directed Lithiation of Pyridine-2-carboxylic Acid

ElectrophileProduct (E)Yield (%)
D₂OD81
CO₂CO₂H85
C₂Cl₆Cl72
I₂I65

This data is for the lithiation of pyridine-2-carboxylic acid (22) using n-BuLi and LTMP, followed by quenching with an electrophile, as reported in HETEROCYCLES, Vol. 91, No. 3, 2015. clockss.org

Carboxylation Procedures for Lithium Pyridyl Intermediates

Once the lithiated pyridine intermediate is formed, it can be reacted with various electrophiles to introduce a wide range of functional groups. clockss.org A particularly important reaction is carboxylation, which involves quenching the organolithium species with carbon dioxide to form a carboxylic acid.

The carboxylation of a lithiated pyridyl intermediate is achieved by treating it with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction mixture. The highly nucleophilic carbon of the pyridyllithium attacks the electrophilic carbon of CO₂, leading to the formation of a lithium carboxylate salt. clockss.org Subsequent acidic workup protonates the carboxylate to yield the corresponding carboxylic acid. This process is a reliable method for introducing a carboxyl group onto the pyridine ring. clockss.orgznaturforsch.com The reaction of the lithiated intermediate of pyridine-2-carboxylic acid with CO₂ results in the formation of pyridine-2,3-dicarboxylic acid in high yield. clockss.org The mechanism involves the nucleophilic attack of the lithiated carbon on the carbon atom of CO₂, followed by the formation of the stable lithium carboxylate. researchgate.net

Alternative Synthetic Routes to Lithium Pyridine-2-carboxylate Analogues

The synthesis of analogues of this compound is essential for exploring structure-activity relationships and developing novel materials and pharmaceutical agents. These methods provide access to a wide range of related compounds that are not accessible through direct salt formation.

Derivatization involves chemically modifying the carboxyl group of pyridine-2-carboxylic acid to form an activated intermediate, which can then be reacted with various nucleophiles. This approach is widely used to synthesize esters and amides, which are important analogues of the carboxylate salt. Two common methods for this activation are the acyl chloride method and the mixed anhydride (B1165640) method. nih.gov

The acyl chloride method involves converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pyridine-2-carbonyl chloride is highly reactive and readily undergoes nucleophilic substitution with alcohols or amines to form the corresponding esters or amides.

The mixed anhydride method offers a milder alternative for activating the carboxylic acid. researchgate.net In this technique, the carboxylic acid is reacted with another acid derivative, such as 2-methyl-6-nitrobenzoic anhydride, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This creates a mixed anhydride intermediate that is sufficiently reactive to acylate alcohols and amines, often providing better yields and cleaner reactions than the acyl chloride method, especially for sensitive substrates. nih.gov

MethodActivating Reagent(s)IntermediateFinal Product TypeKey Features
Acyl Chloride MethodThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Pyridine-2-carbonyl chlorideEsters, AmidesHighly reactive intermediate; suitable for a wide range of nucleophiles. nih.gov
Mixed Anhydride Method2-Methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine (DMAP)Mixed anhydride of pyridine-2-carboxylic acidEsters, AmidesMilder conditions; often results in higher yields and purity. nih.govresearchgate.net

In situ generation refers to the formation of a reactive species directly within the reaction mixture, which is then consumed in a subsequent step without being isolated. This strategy is highly efficient for preparing lithium carboxylate analogues as it avoids the need to isolate and purify the intermediate salt.

A common approach involves the deprotonation of a carboxylic acid using a strong base. wikipedia.org While simple bases like lithium hydroxide (B78521) can be used, organolithium reagents are employed for more complex transformations. When a carboxylic acid is treated with two equivalents of an organolithium reagent, a dianion is formed. youtube.com This dianion is stable in the presence of a base and can then be reacted with an electrophile upon the addition of water to produce a ketone. youtube.com

More advanced in situ methods have been developed for a wider range of transformations. For instance, carboxylate anions can be generated in situ via the oxidation of aromatic aldehydes. nih.gov This protocol allows for the one-pot synthesis of complex polynuclear carboxylato complexes by creating the carboxylate in the presence of metal cations, which then self-assemble into the final structure. nih.gov

Furthermore, in the field of metallaphotoredox catalysis, carboxylic acids are used as versatile functional handles. The carboxylate anion, generated in situ from the corresponding acid, can ligate to a metal center, such as copper. acs.org Subsequent photoexcitation and electron transfer can lead to decarboxylation, generating an alkyl or aryl radical. This radical can then participate in various bond-forming reactions, enabling complex molecular modifications that start from a simple carboxylic acid. acs.org This strategy allows for the activation of carboxylic acids without cumbersome purification steps. acs.org

PrecursorReagents/ConditionsIn Situ Species GeneratedApplication/Outcome
Pyridine-2-carboxylic Acid2 eq. Organolithium Reagent, then H₂ODilithium (B8592608) dianionSynthesis of ketones. youtube.com
Aromatic AldehydeMetal nitrates, AirAromatic carboxylate anionOne-pot synthesis of polynuclear metal-carboxylate complexes. nih.gov
Carboxylic AcidBase, Metal Catalyst (e.g., Cu), PhotocatalystCarboxylate-metal complex / Carboxyl radicalDecarboxylative functionalization (e.g., halogenation, borylation). acs.org

Structural Characterization and Analysis

Solid-State Structures of Lithium Pyridine-2-carboxylate and Related Complexes

The lithium(I) ion, despite its small size, exhibits a versatile coordination behavior, adopting various geometries depending on the nature of the ligands and the crystal packing forces. In carboxylate complexes, the Li(I) ion commonly interacts with the oxygen atoms of the carboxylate group and, in the case of pyridine-2-carboxylate, the nitrogen atom of the pyridine (B92270) ring.

In a notable example, the crystal structure of a lithium complex with pyridine-2,6-dicarboxylic acid reveals a pentacoordinate Li(I) ion. nih.gov The lithium ion is coordinated to two oxygen atoms and the nitrogen atom of the 6-carboxypyridine-2-carboxylate ligand, along with two oxygen atoms from water molecules. This arrangement results in a distorted coordination geometry. The coordination of the water molecules is crucial, as they bridge adjacent lithium ions, leading to the formation of an infinite polymeric chain. nih.gov

Table 1: Selected Coordination Geometries of Lithium(I) Ions in Carboxylate Complexes

Compound/ComplexCoordination NumberCoordination GeometryKey Ligand(s)Reference
[Li(C₇H₄NO₄)(H₂O)]n5PentacoordinatePyridine-2,6-dicarboxylate, Water nih.gov
Lithium Trimellitate Complex4 and higherTetrahedral and complex polynuclear unitsTrimellitic acid acs.org
Lithium Aminopyrazinate Complex5Trigonal bipyramidal3-aminopyrazine-2-carboxylate, Water iaea.org

Supramolecular assembly refers to the organization of molecules into larger, well-defined structures through non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. In lithium carboxylate complexes, hydrogen bonding plays a pivotal role in dictating the final three-dimensional architecture.

The pyridine ring itself can also participate in hydrogen bonding. In some structures, weak hydrogen bonds can form between a C-H group on the pyridine ring and an oxygen atom of a carboxylate group. Furthermore, in cases like 2-anilinonicotinic acid, isomerization can lead to the formation of a zwitterion and a strong carboxylate-pyridinium N-H synthon, which is a powerful hydrogen bond. rsc.org The interplay of these various hydrogen bonds leads to the formation of intricate one-, two-, or three-dimensional supramolecular architectures. rsc.orgresearchgate.net

The ability of carboxylate ligands to bridge metal centers is a fundamental aspect of coordination chemistry that often leads to the formation of polymeric structures. wikipedia.org In the context of lithium carboxylate complexes, this bridging can occur in several ways, giving rise to chains, sheets, and three-dimensional frameworks.

A clear example of polymeric chain formation is seen in the lithium complex of pyridine-2,6-dicarboxylic acid. In this structure, the oxygen atom of a coordinated water molecule bridges two different lithium atoms, resulting in the formation of an infinite one-dimensional polymeric chain. nih.gov Similarly, lithium complexes with aliphatic carboxylic acids, such as ethylenediaminetetraacetic acid (EDTA) and 1,2,3,4-butanetetracarboxylic acid (BTCA), have been shown to form one-, two-, and three-dimensional coordination polymers. rsc.org

Solution-State Structural Elucidation

While solid-state structures provide a static picture, the behavior of molecules in solution is often more relevant to their reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in the solution state.

NMR spectroscopy provides valuable information about the chemical environment of atomic nuclei. For lithium-containing compounds, both ⁶Li and ⁷Li isotopes are NMR-active and can be used to study the structure and dynamics of lithium complexes in solution. huji.ac.ilaiinmr.comnorthwestern.edu

⁷Li NMR is generally more sensitive due to its higher natural abundance (92.4%), but its signals can be broader because of its larger quadrupole moment. huji.ac.ilazom.com In contrast, ⁶Li has a very small quadrupole moment, leading to sharper signals, which can be advantageous for resolving complex spectra and observing coupling to other nuclei, although its low natural abundance (7.6%) and lower sensitivity can be a limitation. huji.ac.ilnorthwestern.edu The chemical shift of the lithium nucleus is sensitive to its coordination environment, including the nature of the ligands and the solvent. nih.gov

In the context of this compound and related complexes, NMR can be used to study the equilibrium between different species in solution, such as monomers, dimers, and higher-order aggregates. researchgate.net The exchange dynamics between these species can also be investigated using techniques like 2D exchange spectroscopy (EXSY). researchgate.net For example, studies on organolithium compounds have used ⁶Li NMR to elucidate the structure of mixed dimers in solution. researchgate.net Furthermore, NMR can provide insights into the solvation of the lithium ion, which is crucial for understanding its reactivity. nih.gov While specific NMR data for this compound is not extensively detailed in the provided search results, the general principles of lithium NMR are well-established and applicable to its study. nih.govnih.gov

Table 2: NMR Properties of Lithium Isotopes

Property⁶Li⁷Li
Natural Abundance (%)7.5992.41
Nuclear Spin (I)13/2
Quadrupole Moment (10⁻²⁸ Q/m²)-8.08 x 10⁻⁴-4.01 x 10⁻²
Relative Sensitivity (¹H = 1.00)8.5 x 10⁻³0.29
Reference northwestern.edu northwestern.edu
X-ray Absorption Spectroscopy (XAS) for Cation-Anion Interactions

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. It is particularly useful for probing the interactions between cations and anions in solution and in the solid state. nih.govacs.org

In the context of this compound, XAS can be used to study the coordination environment of the lithium ion and its interaction with the pyridine-2-carboxylate anion. nih.gov The K-shell X-ray absorption spectra of both the cation and the anion are sensitive to their immediate chemical environment. nih.gov

Specifically, shifts in the K-shell absorption edges can indicate the strength of the cation-anion binding. nih.gov For example, studies on aqueous formate (B1220265) and acetate (B1210297) solutions with different alkali metal cations (Li⁺, Na⁺, K⁺) have shown that the carboxylate K-shell spectra, which correspond to transitions from the 1s core level to π* antibonding orbitals of the carbonyl group, shift to higher energies with stronger cation interaction. nih.gov This has been observed as a blue shift in the carbon K-edge of formate complexes with lithium compared to sodium and potassium. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are essential tools for characterizing the molecular structure and electronic properties of this compound. These techniques provide insights into the functional groups present, the coordination of the lithium ion, and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Modes

Infrared (IR) spectroscopy is a widely used technique to identify functional groups and to probe the coordination environment of metal complexes. ukm.myicm.edu.pl In this compound, the IR spectrum reveals characteristic vibrations of the pyridine ring and the carboxylate group.

The coordination of the pyridine-2-carboxylate ligand to the lithium ion can be inferred from shifts in the vibrational frequencies of these groups. For instance, in metal complexes of pyridine-3-carboxamides, coordination through the pyridine nitrogen is indicated by shifts in the characteristic pyridine ring vibrations. icm.edu.pl Similarly, in complexes of N-(pyridin-2-ylcarbonyl)pyridine-2-carboxamidate, the ligand can act in a tridentate manner, coordinating through two pyridine nitrogen atoms and an amide nitrogen. nih.gov

The carboxylate group's coordination mode (monodentate, bidentate chelating, or bridging) can be determined by analyzing the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. While specific IR data for this compound is not provided, studies on related metal carboxylate complexes with pyridine-based ligands offer valuable comparative information. rsc.orgepa.gov For example, molybdenum(II) complexes with pyridine-2-carboxylic acid have been characterized by FTIR, among other techniques. epa.gov

Ligand/Complex Vibrational Mode Frequency Range (cm⁻¹) Reference
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester IsomersN-H stretching3339-3358 ukm.my
N-H bending1525-1535 ukm.my
C=O stretching1699-1742 ukm.my
Copper(II) complexes with monoalkylpyridine-3-carboxamidesPyridine ring vibrationsShifted upon complexation icm.edu.pl

This table presents IR data for related compounds to illustrate the expected vibrational modes and their sensitivity to the chemical environment.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the pyridine ring and the carboxylate group.

The coordination of the lithium ion to the pyridine-2-carboxylate ligand can influence these electronic transitions, leading to shifts in the absorption maxima (λₘₐₓ). For instance, in a study of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, UV-Vis analysis was performed in a methanolic solution. ukm.my

While detailed UV-Vis data for this compound is not available in the provided search results, studies on related metal-pyridine carboxylate complexes demonstrate the utility of this technique. For example, the electronic spectra of nickel(II) carboxylate complexes with pyridine have been used to determine their coordination geometry. rsc.org Similarly, UV-Vis spectroscopy has been used to characterize cobalt(II) complexes with glutaric or suberic acid and a tridentate ligand. researchgate.net Spectroelectrochemical studies on ruthenium complexes have also utilized UV-Vis to track changes in electronic structure upon oxidation. acs.org These examples highlight how UV-Vis spectroscopy can be a valuable tool for probing the electronic structure of this compound and its complexes.

Coordination Chemistry and Complexation Behavior

Chelation Modes of Pyridine-2-carboxylate Ligands

The pyridine-2-carboxylate ligand is a classic example of a chelating agent that can adapt its binding mode to the steric and electronic requirements of the metal center it coordinates. Its versatility is a cornerstone of its utility in coordination chemistry. nih.govresearchgate.net

The most common coordination mode for the pyridine-2-carboxylate ligand is bidentate, where it forms a stable five-membered chelate ring by coordinating to a metal center through the pyridine (B92270) nitrogen and one oxygen atom of the carboxylate group. rsc.orgresearchgate.net This κ²(N,O) chelation is prevalent in numerous monomeric and polymeric complexes. rsc.org

While less common for a single picolinate (B1231196) ligand, tridentate coordination can be achieved in systems where the ligand bridges multiple metal centers or when the ligand itself is part of a larger molecular structure designed for higher denticity. For instance, ligands incorporating multiple pyridyl and carboxylate functions, such as pyridine-2,6-dicarboxylic acid, are classic tridentate ligands. rsc.orgnih.gov In some dimeric or polymeric structures, the second oxygen of the carboxylate group can coordinate to an adjacent metal ion, leading to a bridging behavior that effectively increases the ligand's connectivity. researchgate.net

The coordination behavior is governed by the donation of electron pairs from both the pyridine nitrogen and the carboxylate oxygen atoms to the metal ion. scribd.com

Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal center. studysmarter.co.ukyoutube.com This interaction is crucial for the formation of the chelate ring and significantly influences the electronic properties of the resulting complex. The basicity of this nitrogen atom, and thus its coordinating strength, can be tuned by adding substituents to the pyridine ring. researchgate.net

Carboxylate Oxygen Donors: The deprotonated carboxylate group (-COO⁻) offers two oxygen atoms for coordination. In the common bidentate chelation mode, one oxygen atom binds to the metal along with the pyridine nitrogen. nih.gov The carboxylate group can also act as a bridge between two different metal centers. This bridging can occur in several ways, with the most common being the syn-syn bridging mode, which is frequently observed in dimeric "paddlewheel" structures and coordination polymers. researchgate.netresearchgate.netwikipedia.org This ability to bridge metal ions is fundamental to the formation of multinuclear complexes and metal-organic frameworks (MOFs). researchgate.net

Formation of Homometallic and Heterometallic Lithium Complexes

Lithium ions (Li⁺), being small and highly charged, readily form complexes with carboxylate ligands. The interaction with pyridine-2-carboxylate leads to the formation of both homometallic structures containing only lithium and heterometallic structures incorporating lithium alongside other metals.

Structural studies of lithium complexes with related azine carboxylate ligands, such as 3-aminopyrazine-2-carboxylate, reveal that the lithium ion is often chelated by the N,O-donor group. iaea.org These units can be further linked by bridging water molecules or carboxylate oxygen atoms to form polymeric columns. iaea.org In such structures, the lithium ion can adopt coordination geometries like trigonal bipyramidal. iaea.org Similarly, lithium salicylate (B1505791) forms a layered structure where tetracoordinate lithium cations are bridged by carboxylate groups into infinite helices. rsc.org

The introduction of substituents onto the pyridine ring of the pyridine-2-carboxylate ligand can significantly alter the coordination geometry and the properties of the resulting metal complexes. These effects are primarily electronic and steric.

Steric Effects: Bulky substituents placed near the coordination sites (the nitrogen atom or the carboxylate group) can create steric hindrance, forcing changes in the coordination geometry. This can lead to distorted geometries, prevent the formation of certain structures, or favor the formation of others with lower steric strain. researchgate.net For instance, significant distortions from the ideal linear arrangement in binuclear complexes have been observed due to sterically demanding pyridine ligands. researchgate.net

The table below summarizes the expected impact of different substituent types on the coordination properties of pyridine-2-carboxylate ligands.

Substituent PropertyPosition on Pyridine RingExpected Effect on CoordinationReference
Electron-Donating Group (e.g., -CH₃, -OCH₃)C4 or C5Increases basicity of pyridine N, strengthens M-N bond. acs.org
Electron-Withdrawing Group (e.g., -Cl, -NO₂)C4 or C5Decreases basicity of pyridine N, weakens M-N bond. acs.orgwhiterose.ac.uk
Bulky Group (e.g., -C(CH₃)₃)C3 or C6 (ortho positions)May cause steric hindrance, leading to distorted coordination geometries and longer M-N bonds. researchgate.net

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ability of carboxylate ligands to bridge different metal ions facilitates the synthesis of heterometallic complexes. Structures containing both lithium and another metal, such as a transition metal, are of interest for their potential applications in materials science and catalysis.

A notable example is the synthesis of a cobalt(II)-lithium(I) carboxylate complex, [Co₂Li₂(Piv)₆(L)₂] (where Piv is the pivalate (B1233124) anion and L is an N,O-donor ligand). rsc.org In such structures, the carboxylate groups act as bridging ligands that link the different metal centers, creating a complex multinuclear core. The specific arrangement is determined by the coordination preferences of each metal ion and the nature of the ligands involved. The investigation of these mixed-metal systems provides insight into how different metals can be integrated into a single molecular framework. wikipedia.orgresearchgate.net

Ligand Displacement and Exchange Reactions Involving Pyridine-2-carboxylates

Ligand displacement is a common reaction for metal carboxylates, where the carboxylate ligand is replaced by a more basic or strongly coordinating ligand. wikipedia.org Pyridine-2-carboxylate, being a moderately good leaving group, can be displaced from a metal center. These reactions are often driven by the formation of a more stable complex. For example, the addition of a strong acid can protonate the carboxylate, leading to its displacement from the metal center. wikipedia.org

Conversely, the pyridine-2-carboxylate anion can itself act as an incoming ligand, displacing weaker-bound ligands like water, alcohols, or halides from a metal coordination sphere. Pyridine-based ligands are widely used in coordination chemistry, and their ability to replace other ligands is a key aspect of their reactivity. jscimedcentral.com For instance, nickelacycles containing pyridine ligands have been shown to undergo ligand exchange reactions where the pyridine is replaced by a chelating bipyridyl ligand. researchgate.net This reactivity is fundamental to the synthesis of new complexes and the catalytic application of existing ones.

Reactivity and Reaction Mechanisms

Directed Lithiation and Subsequent Electrophilic Quench Reactions

Directed ortho-metalation (DoM) is a pivotal strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this process, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby C-H bond, typically at the ortho-position. wikipedia.orgbaranlab.org The carboxylic acid group, once deprotonated by a first equivalent of base to form the lithium carboxylate, serves as an effective DMG.

For pyridine-2-carboxylic acid, a carefully controlled reaction sequence allows for specific lithiation at the 3-position. The process involves the initial formation of the lithium carboxylate salt, followed by deprotonation at the adjacent carbon using a strong, hindered lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org The use of a hindered base is crucial to prevent nucleophilic addition to the pyridine (B92270) ring's C=N bond. clockss.org The resulting 3-lithiated intermediate can then be trapped by a variety of electrophiles, yielding 3-substituted pyridine-2-carboxylic acids. clockss.org

The directed lithiation of pyridine-2-carboxylic acid has been successfully demonstrated using n-butyllithium (n-BuLi) to form the salt, followed by LTMP for the C-3 lithiation. This intermediate reacts efficiently with several electrophiles. clockss.org

ElectrophileReagentProduct (E)Yield (%)Reference
Heavy WaterD₂OD81 clockss.org
Carbon DioxideCO₂CO₂H85 clockss.org
HexachloroethaneC₂Cl₆Cl72 clockss.org
IodineI₂I65 clockss.org

Regiocontrol in Pyridine Functionalization via Lithium Intermediates

Achieving regiocontrol in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry. The nitrogen atom's inherent directing effects typically favor functionalization at the C2 and C6 positions. nih.gov However, the use of DMGs provides a powerful method to override these intrinsic tendencies. clockss.org

The carboxylate group at the C-2 position reliably directs lithiation to the C-3 position. clockss.org This is a classic example of a complex-induced proximity effect (CIPE), where the DMG coordinates the lithium cation, positioning the base to deprotonate the adjacent proton. baranlab.org This contrasts with other substitution patterns; for instance, lithiation of 2-chloropyridine (B119429) with LTMP also results in substitution at the C-3 position, while using BuLi–LiDMAE (lithium 2-dimethylaminoethoxide) directs the lithiation to the C-6 position. clockss.orgnih.gov Furthermore, on an unsubstituted pyridine, the choice of organolithium reagent and its aggregation state can be leveraged to achieve selective C4 or C2 alkylation. acs.org The ability of the C2-carboxylate to consistently direct functionalization to the C3 position underscores the power and predictability of the DoM strategy. clockss.org

Role of Organolithium Aggregation in Directing Chemical Reactivity

Organolithium reagents, such as n-BuLi, exist in solution as aggregates (e.g., dimers, tetramers, or hexamers), and the specific nature of these aggregates can profoundly influence their reactivity and selectivity. baranlab.orgresearchgate.net Recent studies have revealed that the structural dynamics of these clusters can dictate the regioselectivity of pyridine functionalization. acs.org

For example, in the alkylation of electronically unbiased pyridines, tetrameric clusters of the attacking reagent have been shown to preferentially attack the C4 position, while dimeric clusters favor the C2 position. acs.org It is hypothesized that the Lewis basic nitrogen of the pyridine acts as an anchor point, coordinating with a lithium ion in the aggregate. The geometry and rigidity of the aggregate then determine the site of nucleophilic delivery. acs.org While this specific research focused on alkylation with 1,1-diborylalkanes activated by alkyllithiums, the underlying principle is broadly applicable. The aggregation state of the lithiating agent is a critical parameter that can be tuned to control reaction outcomes, adding another layer of complexity and opportunity in designing selective transformations. acs.orguu.nl

Rearomatization Processes in Pyridine Alkylation Chemistry

A common pathway for this rearomatization is the elimination of lithium hydride (LiH) from the dihydropyridinate species. acs.org This process restores the aromaticity of the pyridine ring and results in the formally substituted product. Mechanistic studies on the regiodivergent alkylation of pyridines have proposed detailed pathways for this LiH liberation, leading to the formation of the final alkylated pyridine product. acs.org This dearomatization-rearomatization sequence is a key strategic element in the C-H functionalization of pyridines, allowing for the construction of complex derivatives from simple starting materials. rsc.orgacs.org

Mechanistic Insights from Experimental and Computational Studies

The precise mechanisms of pyridine lithiation are often complex, involving intricate interactions between the substrate, the organolithium reagent, and solvent molecules. A combination of experimental and computational studies has been crucial for elucidating these pathways. researchgate.netacs.org

Experimental techniques, such as competition experiments and the use of deuterated substrates, have been employed to determine the initial site of deprotonation. For example, studies on 2-substituted pyridines with BuLi-LiDMAE used deuterated regioisomers to prove that lithiation occurred directly at the C-6 position, rather than at C-3 followed by rearrangement. nih.gov These results suggest that the formation of specific lithium aggregates near the pyridine nitrogen favors the delivery of the butyl group to the C-6 position. nih.gov

Computational studies, often using Density Functional Theory (DFT), have provided detailed models of the transition states involved in these reactions. acs.org These models help to explain the observed regioselectivity by comparing the activation energies for different reaction pathways. For instance, computational results have supported the hypothesis that the aggregation state of organolithium reagents is a key factor in controlling whether C2 or C4 alkylation occurs on the pyridine ring. acs.org

Catalytic Applications of Pyridine-2-carboxylic Acid Derivatives in Organic Synthesis

Beyond its role as a substrate in directed lithiation, pyridine-2-carboxylic acid (picolinic acid) and its derivatives are effective as ligands and catalysts in a variety of organic transformations. rsc.orgrsc.orgacs.org

In manganese-based oxidation catalysis, pyridine-2-carboxylic acid has been identified as the true active catalytic species. Studies have shown that more complex pyridyl-containing ligands can decompose in situ in the presence of a manganese source and an oxidant like H₂O₂ to form pyridine-2-carboxylic acid, which then catalyzes the oxidation of alkenes and alcohols. researchgate.netrug.nl Using pyridine-2-carboxylic acid directly as the ligand leads to identical activity and selectivity without the lag phase observed with the more complex precursor ligands. researchgate.netrug.nl

Furthermore, pyridine-2-carboxylic acid has emerged as a highly efficient and green organocatalyst on its own. It has been used to promote multi-component reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.orgrsc.orgresearchgate.net In these reactions, it acts as a bifunctional catalyst, where the carboxylic acid protonates one substrate while the pyridine nitrogen acts as a base, effectively speeding up the transformation and controlling the regioselectivity. rsc.org

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of lithium-containing compounds. researchgate.net By approximating the many-electron problem to one concerning the electron density, DFT provides a computationally tractable yet accurate method for studying molecular systems. For compounds like lithium pyridine-2-carboxylate, DFT calculations are instrumental in elucidating electronic structures, predicting spectroscopic parameters, and analyzing reaction mechanisms. researchgate.netnih.gov

DFT calculations allow for a detailed examination of the electronic structure of this compound. These calculations can reveal the nature of the carbon-lithium bond, which exhibits both ionic and covalent characteristics due to the significant difference in electronegativity between carbon and lithium. wikipedia.org The distribution of electron density, molecular orbital energies, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined, providing insights into the molecule's reactivity. maynoothuniversity.ie

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further quantify the charge distribution and delocalization within the molecule. maynoothuniversity.ienih.gov This is particularly important for understanding the interactions between the lithium cation and the pyridine-2-carboxylate anion. The calculated dipole moments and bond lengths can be compared with experimental data where available, offering a validation of the theoretical model. mdpi.com

Table 1: Calculated Electronic Properties of a Model Lithium Carboxylate System

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 8.2 D

Note: This table is illustrative and based on typical values for similar systems. Actual values for this compound would require specific DFT calculations.

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structural confirmation. nih.gov For this compound, this includes:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can help in the assignment of experimental IR bands. epa.gov The C=O stretching frequency of the carboxylate group and the ring breathing modes of the pyridine (B92270) moiety are particularly sensitive to the coordination environment of the lithium ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental NMR spectra. acs.org These calculations are sensitive to the molecular geometry and electronic environment around each nucleus.

The accuracy of these predictions is dependent on the choice of the functional and basis set used in the DFT calculations. researchgate.net

DFT is a valuable tool for exploring the potential energy surfaces of reactions involving this compound. By locating transition state structures and calculating activation barriers, researchers can gain a deeper understanding of reaction mechanisms and kinetics. researchgate.net For instance, in the context of its use in organic synthesis, DFT could be employed to study the mechanism of nucleophilic addition or deprotonation reactions where this compound might act as a reagent or intermediate. wikipedia.org

The calculated reaction energies and transition state barriers can vary significantly with the chosen DFT functional, underscoring the importance of benchmarking against more accurate, albeit computationally expensive, methods like coupled-cluster theory. researchgate.net

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of systems over time. rsc.org

Organolithium compounds, a class to which this compound belongs, are known to form aggregates or clusters in solution. wikipedia.orgnih.govresearchgate.net The size and structure of these clusters can significantly influence their reactivity and selectivity in chemical reactions. nih.gov MD simulations can be used to study the formation, stability, and dynamics of these clusters.

By simulating the interactions between multiple this compound units, researchers can observe the dynamic equilibrium between different aggregation states. These simulations can reveal how solvent molecules and other species in the reaction mixture interact with the clusters, providing a molecular-level understanding of their role in directing the outcome of a reaction.

Solvation Effects and Ion-Pairing Interactions in Lithium Carboxylate Systems

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules and the nature of the ion-pairing between the lithium cation and the carboxylate anion. nih.govarxiv.org

Computational studies combining DFT and MD simulations can effectively model these phenomena. The coordination of solvent molecules around the lithium ion forms a solvation shell, and the structure of this shell can impact the reactivity of the compound. nih.govrsc.org Different types of ion pairs can exist in solution, including contact ion pairs (CIPs), where the cation and anion are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the ions. nih.govarxiv.org

The relative stability of CIPs and SSIPs can be evaluated using quantum chemical calculations, and the dynamics of their interconversion can be studied with MD simulations. arxiv.org The nature of the solvent, in terms of its polarity and coordinating ability, plays a crucial role in determining the preferred type of ion pair. nih.gov Understanding these solvation and ion-pairing effects is critical for controlling the reactivity and properties of this compound in solution-phase applications. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Carbon
Lithium
Pyridine

Advanced Applications and Material Design Principles Academic Context

Design of Organic Electrode Materials for Energy Storage Systems

The search for next-generation energy storage solutions has led researchers to explore organic materials, which offer advantages like structural tunability and sustainability. While direct research on lithium pyridine-2-carboxylate as a primary electrode material is limited, extensive studies on its close analogue, dilithium (B8592608) pyridine-2,5-dicarboxylate (B1236617) , provide significant insights into the potential mechanisms and performance characteristics. Organic electrode materials are considered a promising alternative to traditional inorganic-based lithium-ion batteries (LIBs), aiming to address limitations such as finite resources and environmental concerns associated with inorganic components. acs.org

The functionality of organic electrode materials hinges on their ability to reversibly host lithium ions. In compounds like dilithium pyridine-2,5-dicarboxylate, the mechanism involves a reversible reaction with lithium ions at the carboxylate functional groups. During the discharge process, lithium ions are inserted into the organic host structure, and during the charge cycle, they are released.

For disodium (B8443419) pyridine-2,5-dicarboxylate, a sodium-ion analogue, a two-step insertion process has been identified. The first plateau is attributed to the coordination of the incoming sodium ion to the nitrogen atom of the pyridine (B92270) ring. The subsequent plateau corresponds to the coordination with the carboxylate groups. researchgate.net A similar multi-stage mechanism, involving both the heterocyclic nitrogen and the carboxylate group, is anticipated for the reversible lithium storage in this compound and its derivatives. acs.orgresearchgate.net The process is accompanied by the formation of a solid electrolyte interphase (SEI) layer, particularly during the first cycle, which can lead to initial capacity loss but is crucial for stabilizing the electrode-electrolyte interface for subsequent cycles. acs.org

Carboxylate groups (-COO⁻) are the primary redox-active centers in this class of organic electrode materials. acs.org Their ability to undergo reversible electrochemical reactions with lithium ions is the foundation of the material's charge storage capacity. The strategic placement of these groups on an aromatic scaffold, like a pyridine ring, is a key design principle for developing high-performance organic electrodes.

The redox potential and stability of the material are significantly influenced by the carboxylate groups. iaea.org In ruthenium-based molecular catalysts, for instance, firmly coordinated carboxylate groups have been shown to enhance the stability of the complex and prevent the leaching of the metal center during catalytic cycles. iaea.org For battery applications, these groups provide the sites for the electrochemical reactions that store and release energy. The presence of these negatively charged groups can also help to reduce the solubility of the organic material in the common carbonate-based electrolytes used in lithium-ion batteries, which is a critical factor for achieving long cycle life.

Different coordination environments and the resulting framework topologies can significantly impact battery performance. For example, a study on cobalt metal-organic frameworks showed that the specific surface area, electrical conductivity, and redox activity are all influenced by the structure, which in turn affects the material's suitability for energy storage. nih.gov In lithium coordination polymers, while 1D π-stacking might suggest good electronic conductivity, many such compounds remain electronic insulators, highlighting the complexity of predicting performance from structure alone. rsc.org The development of coordination compounds with well-defined structures is a key strategy for enhancing properties like working potential, capacity, and cycling stability. nih.gov For this compound, its ability to form stable, porous frameworks with efficient ion transport channels would be a critical determinant of its electrochemical performance.

CompoundReversible Capacity (mAh/g)Average Voltage (V vs. Li/Li⁺)Cycle LifeRate CapabilityReference
Dilithium pyridine-2,5-dicarboxylate3071.069% retention after 500 cycles140 mAh/g at 5C acs.org
Disodium pyridine-2,5-dicarboxylate (Na-ion)2700.4-0.6 (vs. Na/Na⁺)83% retention after 100 cycles138 mAh/g at 5C researchgate.net

Supramolecular Chemistry and Framework Materials

This compound (also known as lithium picolinate) is a building block for constructing more complex supramolecular structures and framework materials. The picolinate (B1231196) ligand, with its nitrogen atom and carboxylate group, offers versatile coordination sites for binding to metal ions, including lithium itself.

Coordination polymers (CPs) are formed through the self-assembly of metal ions and organic ligands. The structure of these materials can be tuned by the choice of the metal and the ligand. Picolinate-based ligands have been successfully used to synthesize robust and luminescent coordination polymers with lanthanoid metals like Europium(III). nih.gov These polymers form through the coordination of the metal ion with the chelating picolinate unit. nih.gov

In the context of lithium, the Li(I) ion typically exhibits coordination numbers from 4 to 6 and can form coordination polymers with diverse topologies when combined with multidentate ligands like pyridine carboxylates. iaea.org The self-assembly process is guided by the formation of lithium-oxygen and sometimes lithium-nitrogen bonds, leading to structures ranging from discrete molecules to extended 1D, 2D, or 3D frameworks. iaea.orgrsc.org A study of a lithium complex with a related pyran-carboxylate ligand showed the lithium ion coordinated to three water molecules and the ligand, forming a hydrated complex stabilized by a network of hydrogen bonds. mdpi.com Such studies underscore the ability of lithium carboxylates to form ordered, crystalline supramolecular assemblies.

Metal-organic frameworks are renowned for their porosity and potential applications in gas storage and separation. The introduction of lithium ions into these frameworks is a strategy used to enhance their gas sorption properties. nih.gov The strong electrostatic field of the small Li⁺ cation can increase the affinity of the framework for various gas molecules.

Photoluminescence Characteristics of Doped Systems

The incorporation of dopant ions, particularly lanthanides, into host materials containing this compound (also known as lithium picolinate) can induce significant photoluminescent properties. The picolinate ligand is known to act as an effective "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov This sensitization process is crucial for enhancing the luminescence of lanthanide ions, which typically have low absorption cross-sections. nih.gov

Research into lanthanide-doped systems often focuses on europium (Eu³⁺) and terbium (Tb³⁺) due to their strong and distinct emissions in the red and green spectral regions, respectively. While specific studies on this compound as the sole host are not extensively detailed in publicly available literature, the photoluminescent behavior can be inferred from studies on closely related lanthanide picolinate complexes and coordination polymers.

Europium-Doped Systems:

When europium(III) is complexed with picolinate-based ligands, the resulting materials typically exhibit a strong red luminescence. acs.org This is a result of the efficient energy transfer from the picolinate ligand to the Eu³⁺ ion. The emission spectrum of Eu³⁺ is characterized by several sharp peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions. The most intense of these is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the prominent red color. acs.org

In a study of europium(III) coordination polymers with ethynyl-bridged picolinate ligands, the dominant emission peak was observed at 615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition. acs.org The presence and relative intensities of the various ⁵D₀ → ⁷Fₙ transitions can provide information about the symmetry of the coordination environment around the Eu³⁺ ion.

Terbium-Doped Systems:

Similarly, terbium(III) complexes with picolinate ligands are known to be highly luminescent, emitting a characteristic green light. The luminescence arises from the ⁵D₄ → ⁷Fₙ transitions of the Tb³⁺ ion. The interaction of Tb³⁺ with chiral polyether macrocycles containing pyridine moieties has been shown to produce circularly polarized luminescence with a lifetime of 1.9 ± 0.1 ms (B15284909) in acetonitrile. nih.gov

The following table summarizes the characteristic emission peaks for Eu³⁺ and Tb³⁺ in picolinate-based complexes.

Dopant IonTransitionTypical Emission Wavelength (nm)Observed Color
Europium (Eu³⁺)⁵D₀ → ⁷F₀~580Orange
⁵D₀ → ⁷F₁~592Orange-Red
⁵D₀ → ⁷F₂~615Red
⁵D₀ → ⁷F₃~650Red
⁵D₀ → ⁷F₄~700Red
Terbium (Tb³⁺)⁵D₄ → ⁷F₆~490Green
⁵D₄ → ⁷F₅~545Green
⁵D₄ → ⁷F₄~585Yellow-Green
⁵D₄ → ⁷F₃~620Orange

This table is a generalized representation based on typical lanthanide ion emissions in various host matrices.

Research Findings on Related Systems:

Detailed studies on lanthanide complexes with ligands derived from pyridine-2,6-dicarboxylic acid (a related dicarboxylate) provide further insight. For a Eu³⁺ complex with a modified dipicolinic acid ligand, luminescence lifetimes were found to vary from 1.16 to 2.90 ms depending on the specific ligand structure, solvent, and excitation energy. nih.gov In another study, a terbium(III) dipicolinate complex was utilized as a green-emitting component in invisible luminescent inks. epfl.ch

The research on robust lanthanoid picolinate-based coordination polymers has also demonstrated their potential in sensing applications, where the luminescence of the Eu³⁺ ion can be quenched by the presence of certain analytes like nitroaromatic compounds or metal ions. nih.govacs.org

Q & A

Q. What are the standard methods for synthesizing lithium pyridine-2-carboxylate, and how can reaction efficiency be optimized?

this compound is typically synthesized via ester hydrolysis or carboxylation reactions. For example, methyl pyridine-2-carboxylate derivatives can undergo hydrolysis using lithium hydroxide in aqueous or alcoholic solvents. Key parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or NMR to identify incomplete conversions or side products .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm the absence of ester groups (e.g., loss of methyl/ethyl signals in 1^1H NMR) and verify lithium coordination.
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : To identify carboxylate stretching vibrations (~1600–1400 cm1^{-1}).
  • X-ray Diffraction (XRD) : For crystal structure analysis, particularly to study lithium-ion coordination geometry .

Q. How can researchers assess the cytotoxicity of this compound in cancer cell lines?

The sulforhodamine B (SRB) assay is a robust method for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and compatible with high-throughput platforms. Ensure controls include untreated cells and solvent-only groups to isolate compound-specific effects .

Q. What safety protocols are essential when handling this compound?

Lithium compounds require strict moisture control and inert atmosphere handling to prevent reactivity. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store in airtight containers with desiccants, and dispose of waste via approved protocols for lithium-containing compounds. Refer to institutional chemical hygiene plans for spill management .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in activity (e.g., anticancer vs. hepatotoxicity) may arise from assay conditions, cell line specificity, or metabolite interference. Address this by:

  • Replicating experiments across multiple cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer).
  • Performing dose-response curves to identify threshold effects.
  • Validating results with orthogonal assays (e.g., SRB for cytotoxicity, flow cytometry for apoptosis) .

Q. What computational approaches predict the reactivity of this compound in catalytic applications?

Density Functional Theory (DFT) calculations can model lithium’s electron-deficient behavior and predict ligand exchange dynamics. Parameters like Gibbs free energy (ΔG\Delta G) of coordination and charge distribution analyses (via Mulliken charges) help identify reactive sites. Pair computational results with experimental kinetics (e.g., reaction rate measurements) to validate predictions .

Q. How do structural modifications (e.g., halogen substitution) alter the biological efficacy of pyridine-2-carboxylate derivatives?

Comparative studies show that chloro- or bromo-substitutions at specific positions enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, ethyl 3-bromo derivatives exhibit higher enzyme inhibition (IC50_{50} < 10 µM) compared to non-halogenated analogs. Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. What strategies optimize this compound for use in energy storage materials?

Focus on enhancing ionic conductivity and stability:

  • Coordination Polymers : Design metal-organic frameworks (MOFs) with pyridine-2-carboxylate ligands to improve lithium-ion mobility.
  • Electrolyte Additives : Test solubility in carbonate-based electrolytes and monitor electrochemical stability via cyclic voltammetry.
  • Surface Modification : Functionalize electrode surfaces with carboxylate groups to reduce lithium dendrite formation .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem datasets (e.g., spectral libraries, toxicity profiles) to ensure consistency .
  • Ethical Compliance : Document adherence to ethical guidelines for chemical handling and data reporting, particularly when publishing conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.